4-(Trifluoromethoxy)-DL-phenylglycine

Catalog No.
S718433
CAS No.
261952-24-3
M.F
C9H8F3NO3
M. Wt
235.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethoxy)-DL-phenylglycine

CAS Number

261952-24-3

Product Name

4-(Trifluoromethoxy)-DL-phenylglycine

IUPAC Name

2-amino-2-[4-(trifluoromethoxy)phenyl]acetic acid

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)

InChI Key

KBWQXEWTAXZMRX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)OC(F)(F)F

4-(Trifluoromethoxy)-DL-phenylglycine is a non-proteinogenic amino acid designed for use as a specialized building block in pharmaceutical, agrochemical, and materials synthesis. Its core value is derived from the 4-trifluoromethoxy (-OCF3) substituent on the phenyl ring. This functional group is strategically employed to modulate key molecular properties, including lipophilicity, metabolic stability, and electronic character, which are critical parameters in the development of advanced chemical entities.

Substituting 4-(Trifluoromethoxy)-DL-phenylglycine with simpler analogs like unsubstituted DL-phenylglycine, 4-fluoro-, or 4-methoxy-DL-phenylglycine is often unviable. The trifluoromethoxy group provides a distinct and non-interchangeable combination of properties: it is one of the most lipophilic substituents available, it is exceptionally stable to metabolic degradation, and it is chemically robust under a range of synthetic conditions. Replacing the -OCF3 group with a simple halogen or a methoxy group would lead to unpredictable and often detrimental changes in a target molecule's membrane permeability, pharmacokinetic half-life, binding interactions, and stability during multi-step synthesis.

Maximizing Lipophilicity for Enhanced Membrane Permeability

The trifluoromethoxy (-OCF3) group is among the most lipophilic substituents used in modern synthesis, a critical parameter for enhancing a molecule's ability to cross biological membranes. Its lipophilicity is quantifiably greater than that of other commonly used fluorinated groups.

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data+1.04 (for -OCF3 group)
Comparator Or Baseline4-(Trifluoromethyl)-DL-phenylglycine analog (-CF3 group): +0.88
Quantified DifferenceThe -OCF3 group is approximately 18% more lipophilic than the -CF3 group.
ConditionsStandardized measurement of a substituent's contribution to a molecule's partition coefficient (logP).

This allows for precise tuning of a final compound's lipophilicity to optimize bioavailability, particularly for CNS-targeted drugs or agents requiring efficient cell entry.

Blocking Metabolic Liabilities for Improved Pharmacokinetic Profiles

The trifluoromethoxy group serves as a highly effective metabolic shield. Unlike the analogous 4-methoxy (-OCH3) group, which is a common site for O-dealkylation by cytochrome P450 enzymes, the -OCF3 group is exceptionally resistant to metabolic cleavage due to the strength of the carbon-fluorine bonds.

Evidence DimensionMetabolic Stability
Target Compound DataHigh resistance to enzymatic O-dealkylation.
Comparator Or Baseline4-Methoxy-DL-phenylglycine: The -OCH3 group is a known metabolically labile site.
Quantified DifferenceQualitatively blocks a major metabolic pathway, expected to significantly increase the in-vivo half-life of derivative compounds.
ConditionsIn vivo or in vitro (e.g., liver microsome) metabolic assays.

Incorporating this building block can prevent rapid drug clearance, extend a compound's duration of action, and potentially lower the required therapeutic dose.

Superior Chemical Stability for Demanding Synthesis Protocols

The trifluoromethoxy substituent confers notable chemical inertness, making this building block compatible with a wide range of synthetic conditions. In the synthesis of bioactive proguanil derivatives, trifluoromethoxy-containing precursors demonstrated high stability under heating and in the presence of acid or base, a key advantage over other potentially more labile fluorinated groups.

Evidence DimensionChemical Process Robustness
Target Compound DataDescribed as 'relatively inert and exhibits stronger stability under heating, acidic or alkaline conditions'.
Comparator Or BaselineOther fluorine-containing substituents (class-level comparison).
Quantified DifferenceQualitatively higher stability, enabling broader reaction compatibility.
ConditionsMulti-step synthesis involving heating to 40 °C and reagents such as copper sulfate.

This robustness reduces the risk of precursor degradation during complex, multi-step syntheses, protecting yields and simplifying purification compared to using more sensitive analogs.

High Thermal Stability for Process and Storage Integrity

4-(Trifluoromethoxy)-DL-phenylglycine exhibits high thermal stability, as indicated by its sublimation point, which is significantly higher than that of the parent compound, DL-phenylglycine.

Evidence DimensionMelting/Sublimation Point
Target Compound Dataca. 292 °C (sublimes)
Comparator Or BaselineDL-Phenylglycine: ~255-260 °C (sublimes)
Quantified DifferenceApproximately 32-37 °C higher than the unsubstituted parent compound.
ConditionsStandard melting point determination.

This high thermal stability is advantageous for long-term storage and for use in synthetic reactions requiring elevated temperatures where precursor volatility or degradation is a concern.

Developing Metabolically Stable Drug Candidates with Enhanced CNS Penetration

This compound is the precursor of choice when designing therapeutic agents that must resist rapid metabolic clearance and/or cross the blood-brain barrier. Its combination of extreme lipophilicity and metabolic stability makes it ideal for developing next-generation neurologics, psychiatric drugs, or other systemically acting agents with extended half-lives.

Use as a Core Building Block in Multi-Step Agrochemical Synthesis

In the synthesis of complex pesticides or herbicides, precursor stability is paramount. The demonstrated chemical inertness of the trifluoromethoxy phenyl moiety makes this compound a reliable building block for synthetic routes involving harsh reagents or elevated temperatures, ensuring the integrity of the core structure throughout the process.

Scaffolding for Potent Enzyme Inhibitors and Bioactive Peptides

The strong hydrophobicity of the trifluoromethoxy group can be leveraged to enhance binding affinity within the hydrophobic pockets of target enzymes or receptors. Its incorporation into peptides or small molecule inhibitors is a rational strategy to increase potency through improved van der Waals and hydrophobic interactions.

XLogP3

-0.5

Sequence

X

Dates

Last modified: 08-15-2023

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